Dexibuprofen - 51146-56-6

Dexibuprofen

Catalog Number: EVT-267110
CAS Number: 51146-56-6
Molecular Formula: C13H18O2
Molecular Weight: 206.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dexibuprofen is the pharmacologically active S-(+)-enantiomer of racemic ibuprofen [, ]. It belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) known as 2-arylpropionic acids [, ]. While ibuprofen contains equal quantities of both S-(+)- and R-(−)-enantiomers, only the S-(+)-enantiomer (dexibuprofen) exhibits significant pharmacological activity [, , ].

Ibuprofen

Relevance: Ibuprofen is the parent compound of dexibuprofen. Dexibuprofen is the S(+)-enantiomer of ibuprofen and is responsible for most of ibuprofen's pharmacological activity. [, , , , , , , ] Studies have shown that dexibuprofen is more potent than the racemic mixture in terms of analgesic and anti-inflammatory properties. [, , , ]

R(-)-Ibuprofen

Relevance: While present in the racemic ibuprofen formulation, R(-)-ibuprofen does not contribute significantly to the therapeutic effects of ibuprofen. Dexibuprofen, the active enantiomer, is solely responsible for the desired pharmacological activity. []

Diclofenac

Relevance: Diclofenac is another NSAID often used as a comparator to dexibuprofen in clinical trials. Studies have shown that dexibuprofen exhibits at least comparable efficacy to diclofenac in treating pain associated with osteoarthritis. [, ]

Celecoxib

Relevance: Celecoxib is another commonly used NSAID that has been compared to dexibuprofen in clinical trials. Studies indicate that dexibuprofen has at least comparable efficacy and a similar safety profile to celecoxib in treating osteoarthritis. []

Flurbiprofen

Relevance: Flurbiprofen, another aryl propionic acid derivative like dexibuprofen, was compared in an in vitro study investigating the antiplatelet effects of NSAIDs. Dexibuprofen demonstrated greater antiplatelet potency compared to flurbiprofen. []

Acetylsalicylic Acid (Aspirin)

Relevance: Aspirin, a well-established antiplatelet agent, was used as a reference compound in a study comparing the antiplatelet effects of dexibuprofen, ibuprofen, and flurbiprofen. Dexibuprofen exhibited a pharmacodynamic profile similar to aspirin, demonstrating comparable antiplatelet potency. [, ]

Paracetamol (Acetaminophen)

Relevance: Paracetamol is often co-formulated with dexibuprofen in tablet dosage forms to provide synergistic analgesic effects. Analytical methods have been developed to simultaneously quantify dexibuprofen and paracetamol in these combined formulations. [, ]

Tramadol Hydrochloride

Relevance: Tramadol hydrochloride, a centrally acting analgesic, has been studied in combination with dexibuprofen for enhanced pain management. Analytical methods have been developed to quantify both drugs simultaneously in pharmaceutical formulations. []

Capsaicin

Relevance: Capsaicin has been investigated in combination with dexibuprofen for topical analgesic and anti-inflammatory effects. A study investigated the formulation and evaluation of a dexibuprofen-capsaicin emulgel for transdermal drug delivery, aiming to improve anti-inflammatory and analgesic efficacy. []

β-cyclodextrin (β-CD)

Relevance: β-cyclodextrin has been explored as a complexing agent to improve the solubility and bioavailability of dexibuprofen, which is poorly soluble in water. Studies have investigated the formation and characterization of dexibuprofen-β-cyclodextrin inclusion complexes to enhance dexibuprofen's therapeutic efficacy. [, , ]

Overview

(S)-(+)-Ibuprofen is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic, antipyretic, and anti-inflammatory properties. It is the active enantiomer of racemic ibuprofen, which exists as two enantiomers: (R)-ibuprofen and (S)-ibuprofen. The (S)-enantiomer is primarily responsible for the therapeutic effects of the drug, including pain relief and reduction of inflammation. Ibuprofen was first patented in 1961 and has since become a common over-the-counter medication.

Source and Classification

(S)-(+)-Ibuprofen is classified as a chiral compound due to its asymmetric carbon atom, which gives rise to two enantiomers. It is derived from isobutylbenzene through various synthetic routes. The compound's chemical formula is C₁₃H₁₈O₂, with a molecular weight of approximately 206.28 g/mol. The International Union of Pure and Applied Chemistry (IUPAC) name for (S)-(+)-Ibuprofen is (2RS)-2-(4-isobutylphenyl)propanoic acid.

Synthesis Analysis

Methods

The synthesis of (S)-(+)-Ibuprofen can be accomplished through several methods, including:

  1. Enzymatic Resolution: This method utilizes lipases to selectively hydrolyze the racemic mixture of ibuprofen, yielding (S)-ibuprofen with high enantioselectivity. For example, extracellular lipase from Yarrowia lipolytica can catalyze the esterification of racemic ibuprofen with alcohols to produce various (S)-ibuprofen esters, which can then be hydrolyzed to obtain pure (S)-ibuprofen .
  2. Asymmetric Synthesis: This involves direct synthesis from achiral precursors using chiral catalysts or resolving agents. One reported method employs an enantioselective salt-forming reaction with a resolution agent, achieving high yields and optical purities ranging from 89% to 98% .
  3. Continuous-Flow Synthesis: Recent advances have demonstrated the use of continuous-flow reactors for efficient synthesis. For instance, one method uses iodine-mediated aryl migration reactions coupled with superbase-mediated deprotonation, allowing for rapid conversion of starting materials to (S)-ibuprofen in high yields .

Technical Details

The choice of method depends on factors such as cost-effectiveness, yield, and purity requirements. Enzymatic methods are often favored for their selectivity and mild reaction conditions, while continuous-flow methods offer advantages in scalability and efficiency.

Molecular Structure Analysis

Data

  • Molecular Formula: C₁₃H₁₈O₂
  • Molecular Weight: 206.28 g/mol
  • Melting Point: Approximately 75-77 °C
  • Solubility: Soluble in organic solvents like ethanol and acetone; poorly soluble in water.
Chemical Reactions Analysis

(S)-(+)-Ibuprofen can undergo various chemical reactions:

  1. Esterification: Reacting with alcohols to form esters, which can be hydrolyzed back to the acid.
  2. Decarboxylation: Under certain conditions, it may lose carbon dioxide.
  3. Oxidation: The alkyl side chain can be oxidized under specific conditions.

These reactions are crucial for modifying the compound for different formulations or improving its pharmacokinetic properties.

Mechanism of Action

(S)-(+)-Ibuprofen exerts its pharmacological effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a key role in prostaglandin synthesis. By blocking these enzymes, (S)-ibuprofen reduces the production of pro-inflammatory mediators, leading to decreased inflammation and pain relief.

Process

  1. Inhibition of Prostaglandin Synthesis: By inhibiting COX enzymes, (S)-ibuprofen reduces levels of prostaglandins that mediate pain and inflammation.
  2. Anti-inflammatory Effects: This results in decreased swelling and pain associated with inflammatory conditions.
  3. Analgesic Effects: It provides relief from mild to moderate pain by acting centrally and peripherally.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Odor: Odorless.
  • Taste: Bitter.

Chemical Properties

  • pKa Value: Approximately 5.0, indicating that it is a weak acid.
  • Stability: Stable under normal conditions but sensitive to light and moisture.
Applications

(S)-(+)-Ibuprofen is widely used in clinical settings for:

  • Pain management (e.g., headaches, toothaches)
  • Reducing fever
  • Alleviating symptoms associated with arthritis and other inflammatory disorders
  • As an adjunct therapy in various medical conditions due to its anti-inflammatory properties.
Enantiomeric Specificity and Pharmacological Advantages

Stereoselective Pharmacodynamics of (S)-(+)-Ibuprofen

(S)-(+)-Ibuprofen ((S)-2-[4-(2-methylpropyl)phenyl]propanoic acid) is the biologically active enantiomer responsible for the primary therapeutic effects of the ibuprofen molecule. Its pharmacodynamic superiority stems from its stereoselective interaction with cyclooxygenase (COX) enzymes, particularly COX-2, which is inducible at sites of inflammation. The three-dimensional structure of (S)-(+)-ibuprofen allows optimal positioning within the hydrophobic catalytic channel of COX enzymes, facilitating irreversible inhibition through a time-dependent mechanism. This precise molecular fit enables blockade of arachidonic acid access to the COX active site tyrosine-385 residue, thereby preventing the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor of pro-inflammatory prostaglandins (PGE2, PGF2α) and thromboxanes [4] [3].

Table 1: Stereoselective Pharmacodynamic Properties of Ibuprofen Enantiomers

Pharmacodynamic Parameter(S)-(+)-Ibuprofen(R)-(-)-IbuprofenReference
COX-1 Inhibition (IC₅₀)11.3 µM>200 µM [3]
COX-2 Inhibition (IC₅₀)8.9 µM>200 µM [3] [4]
Relative Potency (in vitro)160x higher1x (baseline) [8] [9]
Primary Pharmacological ActivityAnalgesic, Anti-inflammatory, AntipyreticNegligible COX inhibition [1] [3]
Interaction with Endocannabinoid SystemModerate inhibition of endocannabinoid metabolismWeak inhibition [2]

The stereoselectivity extends beyond simple enzyme inhibition. Recent evidence indicates (S)-(+)-ibuprofen modulates inflammatory pathways through COX-independent mechanisms, including suppression of NF-κB activation and inhibition of polymorphonuclear leukocyte migration. Furthermore, (S)-(+)-ibuprofen demonstrates stereoselective effects on the endocannabinoid system, inhibiting the metabolism of endogenous cannabinoids like anandamide, which may contribute to its analgesic profile through cannabinoid receptor-mediated pathways. This multimodal activity differentiates it from the (R)-enantiomer, which lacks significant interaction with these alternative targets [2] [3].

Comparative Efficacy of (S)-Enantiomer vs. Racemic Mixtures

Clinical studies consistently demonstrate that isolated (S)-(+)-ibuprofen achieves therapeutic equivalence to racemic ibuprofen at approximately half the molar dose. This efficacy advantage arises because only 50-60% of the administered (R)-(-)-ibuprofen in a racemate undergoes metabolic inversion to the active (S)-form, while the remainder contributes minimally to efficacy but potentially to adverse effects. A pivotal study in postoperative dental pain demonstrated that 200mg (S)-(+)-ibuprofen provided equivalent or superior analgesia compared to 400mg racemic ibuprofen, with a significantly faster onset of action (34±8 minutes vs. 47±12 minutes) [3] [7].

Table 2: Clinical Efficacy Comparison of (S)-(+)-Ibuprofen and Racemic Ibuprofen

Clinical Context(S)-(+)-Ibuprofen DoseRacemic Ibuprofen DoseEfficacy OutcomeReference
Dental Pain (Postoperative)200 mg400 mgEquivalent pain relief; faster onset with S-form [3] [5]
Osteoarthritis Pain600-800 mg/day1200-1600 mg/daySimilar WOMAC improvement scores [3] [7]
Dysmenorrhea200 mg400 mgComparable menstrual pain reduction [1] [7]
Migraine Treatment400 mg600 mgEquivalent 2-hour pain relief (69% vs. 62%) [1] [5]
Number Needed to Treat (NNT) for Analgesia2.1 (200mg)2.4 (400mg)Superior NNT profile for S-form [5] [7]

The pharmacokinetic profile of the pure (S)-enantiomer offers additional therapeutic advantages. Without the metabolic burden of chiral inversion, (S)-(+)-ibuprofen achieves more predictable plasma concentrations. Critically, the (S)-enantiomer avoids incorporation into adipose tissue triglycerides—a metabolic fate observed with the (R)-enantiomer due to its conversion to (R)-ibuprofenyl-CoA thioester intermediates. This CoA-derivative formation by the (R)-enantiomer represents a potential reservoir for slow release and long-term tissue exposure, the clinical significance of which remains under investigation but is circumvented entirely by administering pure (S)-(+)-ibuprofen [3] [9].

Mechanisms of Chiral Inversion (R→S) in Biological Systems

The unidirectional metabolic conversion of (R)-(-)-ibuprofen to (S)-(+)-ibuprofen represents a fascinating biological process with significant pharmacokinetic implications. This enzymatic chiral inversion occurs primarily in the liver and gastrointestinal tract via a three-step "activation-epimerization-hydrolysis" sequence:

  • Stereoselective Activation: The (R)-enantiomer undergoes ATP-dependent conversion to (R)-ibuprofenyl-CoA thioester, catalyzed by acyl-CoA synthetase. This step exhibits significant species and tissue variability, with human liver showing higher activity than rat liver. The (S)-enantiomer is not a substrate for this initial activation due to steric hindrance at the catalytic site [9] [10].
  • Epimerization: The (R)-ibuprofenyl-CoA thioester undergoes epimerization to its (S)-configured counterpart via 2-arylpropionyl-CoA epimerase. This enzyme facilitates the abstraction and reintroduction of the α-hydrogen atom, effectively inverting the chiral center while maintaining the CoA-ester bond.
  • Hydrolysis: Enzymatic hydrolysis of the (S)-ibuprofenyl-CoA thioester by cellular thioesterases releases free (S)-(+)-ibuprofen, completing the inversion process [8] [9].

Approximately 50-63% of an administered dose of (R)-(-)-ibuprofen undergoes this inversion in healthy humans based on urinary recovery studies. The extent varies considerably between individuals (±6% SD) and is influenced by multiple physiological and pathological factors. Notably, this inversion process consumes cellular energy resources (ATP) and coenzyme A pools, representing a metabolic burden not encountered with direct administration of the (S)-enantiomer [10] [3].

Key Factors Influencing Chiral Inversion Efficiency:

  • Route of Administration: Oral administration favors inversion due to significant first-pass metabolism in the liver and enterocyte processing.
  • Dosage Form: Liquid formulations demonstrate higher inversion rates than solid dosage forms, potentially due to enhanced absorption kinetics.
  • Age: Elderly subjects (>65 years) exhibit reduced inversion capacity (mean inversion: 54±8%) compared to younger adults.
  • Genetic Polymorphisms: CYP2C9 variants (*2, *3 alleles) associated with poor metabolizer status correlate with reduced inversion efficiency.
  • Disease States: Hepatic impairment significantly reduces inversion capacity, while renal impairment shows minimal effect on the inversion kinetics itself, though it may affect metabolite elimination.
  • Concurrent Medications: Drugs competing for acyl-CoA synthetase (e.g., certain hypolipidemics) may inhibit the inversion pathway [1] [9] [10].

The irreversible nature of this inversion is critical—administration of pure (S)-(+)-ibuprofen results in no detectable conversion to the (R)-enantiomer in humans. This unidirectionality reinforces the pharmacological rationale for direct (S)-(+)-ibuprofen administration, bypassing the metabolic inefficiencies and potential variability associated with chiral inversion [10] [3].

Properties

CAS Number

51146-56-6

Product Name

(S)-(+)-Ibuprofen

IUPAC Name

(2S)-2-[4-(2-methylpropyl)phenyl]propanoic acid

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

InChI

InChI=1S/C13H18O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3,(H,14,15)/t10-/m0/s1

InChI Key

HEFNNWSXXWATRW-JTQLQIEISA-N

SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O

Solubility

Insoluble

Synonyms

Dexibuprofen; Doctrin; L 669455; L-669,455, MK 233; MK-233; Dexibuprofen (free acid)

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)CC(C)C)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.